molecular formula C20H20N2O3 B019688 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione CAS No. 110859-48-8

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

Cat. No. B019688
CAS RN: 110859-48-8
M. Wt: 336.4 g/mol
InChI Key: YAQSVEHQDFSDCR-UHFFFAOYSA-N
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Description

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione (2-BMID) is an organic compound with a wide range of scientific applications. It is a powerful tool in both medical and industrial research, as it has been used in a variety of experiments to study the effects of drugs and other compounds on biological systems.

Scientific Research Applications

Structural Characterization and Synthesis

One area of research focuses on the characterization of isoindoline-1,3-dione derivatives, emphasizing the importance of advanced spectroscopic techniques in confirming the structure of synthesized compounds. For example, Dioukhane et al. (2021) employed 1D and 2D NMR spectroscopy to confirm the structure of a similar isoindoline-1,3-dione derivative, showcasing the role of two-dimensional NMR spectroscopy in understanding the correlation between neighboring protons and carbons in complex molecules (Dioukhane et al., 2021).

Material Science Applications

Research into isoindoline-1,3-dione derivatives extends into material science, particularly in the synthesis and characterization of mesogenic Schiff bases and their mesophase behavior. Dubey et al. (2018) synthesized two homologous series of mesogenic Schiff bases derived from isoindoline-1,3-dione, demonstrating their enantiotropic liquid crystalline behavior and investigating the influence of structural variations on their thermal and mesomorphic properties (Dubey et al., 2018).

Antimicrobial and Antihyperglycemic Activity

In the realm of medicinal chemistry, novel derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their biological activities, such as antimicrobial and antihyperglycemic effects. For instance, Lamie et al. (2015) synthesized and tested phthalimide derivatives for their in vitro antimicrobial, antioxidant, and anti-inflammatory activities, highlighting the potential of these compounds in therapeutic applications (Lamie et al., 2015). Additionally, Eissa (2013) explored isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, identifying several compounds with significant antihyperglycemic activity (Eissa, 2013).

Corrosion Inhibition

Isoindoline-1,3-dione derivatives have also been investigated for their corrosion inhibition properties. Chadli et al. (2017) synthesized aza-pseudopeptides, including isoindoline-1,3-dione derivatives, and evaluated their efficacy in inhibiting mild steel corrosion in acidic media. Their findings demonstrate the compounds' efficiency as corrosion inhibitors, contributing to the development of new materials for corrosion protection (Chadli et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word is “Warning” and it has hazard statement H302 .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with the dopamine receptor d2 , suggesting a potential role in neurological pathways.

Mode of Action

Isoindoline-1,3-dione derivatives have been reported to inhibit the peripheral binding site of the acetylcholinesterase (ache) enzyme , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Given the potential interaction with the dopamine receptor d2 , it could be involved in modulating dopaminergic signaling pathways.

Result of Action

Isoindoline-1,3-dione derivatives have been reported to exhibit anticonvulsant activity , suggesting potential neurological effects.

properties

IUPAC Name

2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQSVEHQDFSDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471166
Record name 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110859-48-8
Record name 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110859-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
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31.8 g
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30.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50.2 g of potassium phthalimide are added to 61.2 g of 4-benzyl-2-chloromethylmorpholine [Synth. Com. 10, 59 (1980)] dissolved in 150 ml of abs. dimethylformamide and the mixture is boiled under stirring for 6 hours. After cooling, the crystals are filtered, washed with dimethylformamide and then with cold water and dried to give 68.95 g (76%) of the product, m.p.: 130°-132° C.
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50.2 g
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76%

Synthesis routes and methods IV

Procedure details

To a solution of 4-benzyl-2-chloromethyl-morpholine (43 g, 0.19 mol) in 500 ml of dimethylformamide was added potassium phthalimide (37 g, 0.20 mol) and the mixture was stirred at 100° C. for 16 hours. After insolubles were filtered off, the solvent was distilled off from the filtrate under reduced pressure to give crude 4-benzyl-2-phthalimidomethylmorpholine (70 g). This compound was used for the subsequent reaction without purification.
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43 g
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37 g
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500 mL
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Synthesis routes and methods V

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (86.4 g), phthalimide potassium salt (78.0 g), and dimethylformamide (700 ml) is refluxed with stirring for 5 hours. The reaction mixture is poured into ice-water. The resulting precipitate is collected and recrystallized from isopropyl alcohol to give N-[(4-benzyl-2-morpholinyl)methyl]phthalimide (107 g), mp 136°-139° C. The starting material, 4-benzyl-2-chloromethylmorpholine, is prepared according to the method of F. Loftus [Syn. Commun., 10, 59-73 (1980)].
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86.4 g
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78 g
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700 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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